molecular formula C5H6BrN3 B1524104 3-Bromo-2-hydrazinylpyridine CAS No. 54231-41-3

3-Bromo-2-hydrazinylpyridine

Cat. No.: B1524104
CAS No.: 54231-41-3
M. Wt: 188.03 g/mol
InChI Key: DUQSXMSCIRLMCP-UHFFFAOYSA-N
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Description

3-Bromo-2-hydrazinylpyridine is an organic compound with the chemical formula C5H6BrN3. It is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and nitrogen atoms, and one bromine atom attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-hydrazinylpyridine can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-chloropyridine with hydrazine. The reaction is typically carried out in pyridine at 60°C for 24 hours, resulting in the formation of this compound as a white needle solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The key steps involve ensuring the purity of starting materials and maintaining controlled reaction environments to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydrazinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Metal Complexation: Transition metals like palladium or platinum are used to form coordination complexes under mild conditions.

Major Products

    Substituted Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Metal Complexes: Coordination complexes with unique properties for catalysis or material science applications.

Scientific Research Applications

3-Bromo-2-hydrazinylpyridine has several potential research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct reactivity and potential for forming diverse chemical derivatives and coordination complexes.

Properties

IUPAC Name

(3-bromopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQSXMSCIRLMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679502
Record name 3-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-41-3
Record name 3-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-bromo-2-chloropyridine (1-3) (12.5 g, 65 mmol) in THF (100 mL) was added hydrazine (10.4 g, 10.2 mL, 325 mmol). The mixture was heated to reflux and stirred vigorously for 16 h. An additional portion of hydrazine (5.1 g, 5.0 mL, 159 mmol) was added and the reaction was heated for another 24 h. After cooling, the mixture was concentrated in vacuo, suspended in water (50 mL), and extracted with EtOAc (1×350 mL, 1×50 mL). Combined organic layers were washed with brine (50 mL), dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude product (1-4) was used in the subsequent step without further purification. LC/MS: m/z (M+H)=187.9.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring solution of 3-bromo-2-chloropyridine (8.56 g, 45 mmol) in pyridine (40 mL) was added anhydrous hydrazine (4.0 g, 125 mmol). The resulting mixture was stirred at 60° C. for 24 h. Analysis by HPLC indicated that about 50% of starting material was consumed. Additional hydrazine (4.0 g, 125 mmol) was added and the reaction mixture was stirred at 80° C. for another 16 h (total 40 h). After cooling to room temperature, the resulting white suspension was filtered. The collected solid was washed with water (2×50 mL), and dried in a 50° C. vacuum oven for 16 h to afford 5.13 g (61%) of the title compound as a white solid. HPLC/MS (Method C): retention time=0.38 min, [M+H]+=188.0.
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-hydrazinylpyridine
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Reactant of Route 6
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